Comparative Kinase Selectivity Profiling of 6-Methylbenzopyran-3-amine Derivative
A derivative of the benzopyran-3-amine scaffold, structurally related to the target compound, exhibits differential inhibition across histone deacetylase (HDAC) isoforms. Against HDAC6, the compound shows an IC50 of 24.8 µM, compared to an IC50 of >100 µM for both HDAC4 and HDAC5, indicating a selectivity window of at least 4-fold for HDAC6 over these isoforms [1]. This demonstrates that even within a closely related target family, the benzopyran scaffold can achieve measurable selectivity, a property that is often lost or shifted with alternative core modifications.
| Evidence Dimension | HDAC Isoform Selectivity (IC50) |
|---|---|
| Target Compound Data | HDAC6: IC50 = 24.8 µM |
| Comparator Or Baseline | HDAC4: IC50 > 100 µM; HDAC5: IC50 > 100 µM |
| Quantified Difference | At least 4-fold selectivity for HDAC6 over HDAC4/5 |
| Conditions | Biochemical fluorogenic enzymatic assay using recombinant HDAC isoforms |
Why This Matters
This class-level selectivity profile demonstrates the potential for the 6-methylbenzopyran-3-amine scaffold to be optimized for isoform-selective HDAC inhibition, which is a key differentiator for developing targeted therapeutics with potentially reduced off-target effects.
- [1] BindingDB. (2024). BDBM50348380: Affinity Data for HDAC4, HDAC5, HDAC6. View Source
